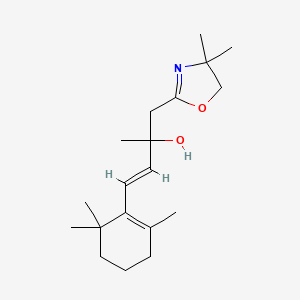
(E)-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol typically involves multiple steps, including the formation of the oxazole ring, the cyclohexene ring, and the butenol side chain. Common synthetic routes may include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving amides and aldehydes or ketones.
Formation of the Cyclohexene Ring: This can be synthesized through Diels-Alder reactions or other cyclization methods.
Formation of the Butenol Side Chain: This involves the addition of the butenol group to the existing structure through various organic reactions such as aldol condensation or Wittig reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions may vary, but common reagents include halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, this compound may have potential applications as a pharmaceutical intermediate or as a bioactive molecule with specific biological activities. Research may focus on its effects on cellular pathways and its potential therapeutic uses.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (E)-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one: A similar compound with a ketone group instead of an alcohol group.
(E)-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-amine: A similar compound with an amine group.
Uniqueness
The uniqueness of (E)-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol lies in its specific combination of functional groups and its potential applications across various fields. Its structural features may confer unique chemical reactivity and biological activity.
Propriétés
Numéro CAS |
51869-21-7 |
|---|---|
Formule moléculaire |
C19H31NO2 |
Poids moléculaire |
305.5 g/mol |
Nom IUPAC |
(E)-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol |
InChI |
InChI=1S/C19H31NO2/c1-14-8-7-10-17(2,3)15(14)9-11-19(6,21)12-16-20-18(4,5)13-22-16/h9,11,21H,7-8,10,12-13H2,1-6H3/b11-9+ |
Clé InChI |
RGMQVFNODKMLJF-PKNBQFBNSA-N |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)/C=C/C(C)(CC2=NC(CO2)(C)C)O |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(C)(CC2=NC(CO2)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


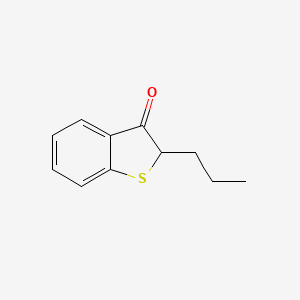
![1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]-](/img/structure/B14639468.png)

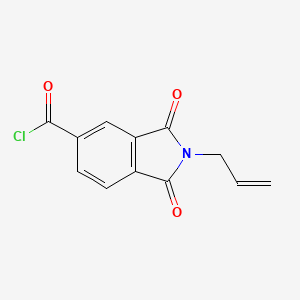
![1-cyano-3-[4-(1H-imidazol-5-yl)butyl]-2-methylguanidine](/img/structure/B14639491.png)
![1H-Imidazo[4,5-f]quinoline, 9-chloro-7-methyl-](/img/structure/B14639496.png)
![2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one](/img/structure/B14639503.png)
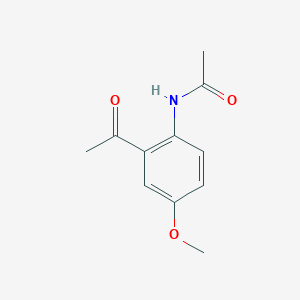
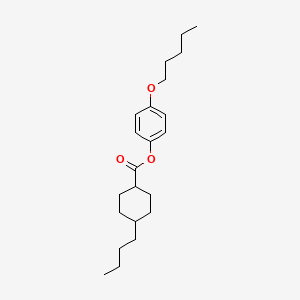
![3-Pyridinamine, 2-nitro-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate](/img/structure/B14639526.png)



![5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine](/img/structure/B14639562.png)
